molecular formula C6H13ClN2O2S B2483081 (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride CAS No. 2361636-40-8

(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride

Cat. No.: B2483081
CAS No.: 2361636-40-8
M. Wt: 212.69
InChI Key: WNQWHDIPKBGLGG-UHFFFAOYSA-N
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Description

(4,4-Dioxo-4lambda6-thia-5-azaspiro[24]heptan-6-yl)methanamine;hydrochloride is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable amine with a thioamide under acidic conditions to form the spirocyclic intermediate, which is then further reacted with formaldehyde and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride apart is its unique spirocyclic structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4,4-dioxo-4λ6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S.ClH/c7-4-5-3-6(1-2-6)11(9,10)8-5;/h5,8H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQWHDIPKBGLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NS2(=O)=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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